二溴化铁,二甲氧基乙烷加合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

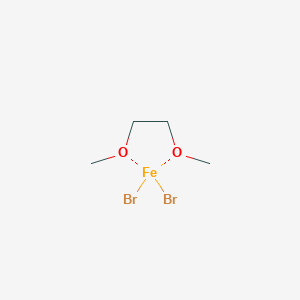

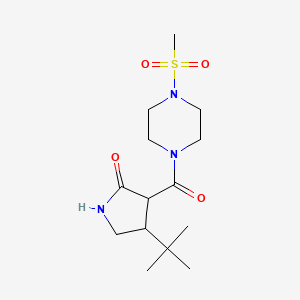

Iron(II) bromide, dimethoxyethane adduct is an inorganic compound with the chemical formula [FeBr2 (OCH3)2]. It is a powdery solid, often yellow or brown . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

Iron(II) bromide, dimethoxyethane adduct can be used as a catalyst for some chemical reactions, such as carbon-hydrogen bond activation, oxygen content determination, and ligand transfer reactions. It can also be used to synthesize organic compounds, such as the synthesis of α,β-unsaturated ketones and the halogenation of organic alkyne compounds .Molecular Structure Analysis

The molecular formula of Iron(II) bromide, dimethoxyethane adduct is C4H10Br2FeO2 and its molar mass is 305.774 . It adopts a polymeric structure consisting of isolated metal centers cross-linked with halides .Chemical Reactions Analysis

Iron(II) bromide, dimethoxyethane adduct is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .Physical And Chemical Properties Analysis

Iron(II) bromide, dimethoxyethane adduct is a powdery solid, often yellow or brown. It has a melting point of about 75-80 ℃. It is soluble in some organic solvents (such as dimethyl sulfoxide), but insoluble in water .科学研究应用

催化和化学转化

二溴化铁表现出显著的催化性能,特别是在涉及芳基和乙烯基叠氮化物的转化中。它通过形成 N-O 或 N-N 键,促进了这些叠氮化物转化为 2,1-苯并异恶唑、吲哚并唑或吡唑。该过程以其对各种官能团的耐受性而著称,能够产生多种苯并异恶唑和吲哚并唑 (Stokes 等人,2010)。类似地,二溴化铁在芳基叠氮化物的分子内 C-H 键胺化和 [1,2]-转移串联反应中起着至关重要的作用,导致形成 2,3-二取代吲哚 (Nguyen 等人,2013)。

反应机理和络合物形成

二溴化铁络合物,包括与二甲氧基乙烷形成的络合物,表现出不同的反应机理。例如,已经探索了以二甲氧基乙烷为二齿配体的铁络合物的断裂机理,提供了对这类反应性质的见解 (Le Caër 等人,2006)。此外,已经研究了具有庞大硫醇配体的二溴化铁甲苯基络合物的合成,突出了这些络合物的反应性 (Hashimoto 等人,2010)。

环境和生物应用

二溴化铁及其络合物还在环境修复和生物学研究中找到应用。例如,已经使用铁络合物调整了金属卟啉和金属酞菁氧化还原电势,对环境应用具有影响 (Alexiou & Lever,2001)。此外,已经合成并分析了四溴化铁络合物,用于其抗菌性能,提供了潜在的生物学应用 (Abedin 等人,2020)。

安全和危害

作用机制

Target of Action

Iron(II) bromide, dimethoxyethane adduct, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactant molecules in these reactions. The compound’s role is to facilitate the transformation of these reactants into desired products.

Mode of Action

The compound interacts with its targets by participating in the reaction process. For instance, it has been reported to be involved in the hydrobromination of alkenes . In this process, the compound aids in the control of regioselectivity, allowing for the formation of specific products. The interaction with its targets results in changes to the reactant molecules, transforming them into the desired products.

Biochemical Pathways

Iron is involved in the function of enzymes, oxygen transport via hemoglobin and myoglobin, and the immune system . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iron(II) bromide, dimethoxyethane adduct is limited. Safety data sheets indicate that the compound is moisture sensitive , suggesting that its stability and bioavailability could be affected by environmental humidity.

Result of Action

The molecular and cellular effects of Iron(II) bromide, dimethoxyethane adduct’s action are primarily observed in the form of the reaction products it helps generate. As a catalyst, it facilitates the transformation of reactant molecules into specific products . These products can then participate in further reactions or processes, depending on the context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Iron(II) bromide, dimethoxyethane adduct. As mentioned earlier, the compound is moisture sensitive , so its stability and efficacy can be affected by environmental humidity. Additionally, the compound’s action can be influenced by the presence of other substances in the reaction environment, such as other reactants or catalysts.

属性

IUPAC Name |

dibromoiron;1,2-dimethoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHKRASADUPOO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Fe](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2FeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2893449.png)

![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)